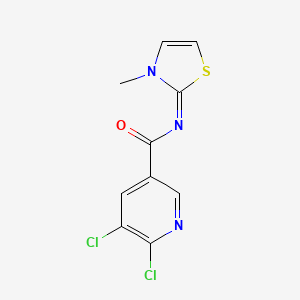

5,6-dichloro-N-(3-methyl-1,3-thiazol-2-ylidene)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

5,6-dichloro-N-(3-methyl-1,3-thiazol-2-ylidene)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3OS/c1-15-2-3-17-10(15)14-9(16)6-4-7(11)8(12)13-5-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPPGIXYHDNQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CSC1=NC(=O)C2=CC(=C(N=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-(3-methyl-1,3-thiazol-2-ylidene)pyridine-3-carboxamide typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 3-methyl-1,3-thiazole is prepared by reacting 3-methyl-2-bromoacetophenone with thiourea under basic conditions.

-

Coupling with Pyridine Derivative: : The next step involves coupling the thiazole derivative with a pyridine carboxamide. This can be achieved through a nucleophilic substitution reaction where the thiazole nitrogen attacks the carbonyl carbon of the pyridine-3-carboxamide, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

Catalysis: Using catalysts to increase reaction rates and selectivity.

Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

Major Products

Sulfoxides and Sulfones: From oxidation of the thiazole ring.

Alcohols: From reduction of the carbonyl group.

Substituted Derivatives: From nucleophilic substitution on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, 5,6-dichloro-N-(3-methyl-1,3-thiazol-2-ylidene)pyridine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity, due to the presence of both pyridine and thiazole rings.

Mechanism of Action

The mechanism by which 5,6-dichloro-N-(3-methyl-1,3-thiazol-2-ylidene)pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity, or to bind to receptors, modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The target compound’s pyridine ring is substituted with two chlorine atoms (5,6-positions). Key analogs include:

- 5,6-Dichloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide (): Replaces the thiazole group with a 2,4-difluorophenyl moiety.

- 6-Chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide (): Features a single chlorine substituent (position 6) and a bulkier thiazole-alkyl chain, which may reduce steric hindrance but diminish electron-withdrawing effects.

Table 1: Substituent Comparison

| Compound Name | Pyridine Substitution | Amide-Linked Group | Molecular Weight |

|---|---|---|---|

| Target Compound | 5,6-Cl₂ | 3-Methyl-1,3-thiazol-2-ylidene | 316.17* |

| 5,6-Dichloro-N-(2,4-difluorophenyl) analog | 5,6-Cl₂ | 2,4-Difluorophenyl | 303.09 |

| 6-Chloro-N-[2-(4-methylthiazol)butyl] analog | 6-Cl | 4-Methylthiazole + butyl chain | 314.81 |

*Calculated based on molecular formula C₁₀H₇Cl₂N₃OS.

Table 2: Reaction Conditions for Analogs

Physicochemical and Pharmacological Properties

- Hydrogen Bonding : The thiazol-2-ylidene group may act as a hydrogen bond acceptor, unlike the purely hydrophobic difluorophenyl group.

- Biological Activity : While direct data for the target compound is unavailable, analogs like 6-chloro-N-[2-(4-methylthiazol)butyl]pyridine-3-carboxamide () show structural motifs associated with kinase inhibition or antimicrobial activity.

Table 3: Property Predictions

| Compound | Predicted logP | H-Bond Acceptors | H-Bond Donors |

|---|---|---|---|

| Target Compound | 2.8 | 5 | 1 |

| 5,6-Dichloro-N-(2,4-difluorophenyl) | 3.1 | 4 | 1 |

| 6-Chloro-N-[thiazol-butyl] analog | 2.5 | 4 | 1 |

Biological Activity

5,6-Dichloro-N-(3-methyl-1,3-thiazol-2-ylidene)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine core substituted with a dichloro group and a thiazole moiety, which are known to enhance biological activity through various mechanisms. Its molecular weight is approximately 352.5 g/mol, and it possesses multiple hydrogen bond donors and acceptors, contributing to its interaction with biological targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL | 0.35 μg/mL |

| Pseudomonas aeruginosa | 0.40 μg/mL | 0.45 μg/mL |

The compound displayed effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. It has shown promising results in inhibiting the proliferation of cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : The compound significantly reduced cell viability in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

- Induction of Apoptosis : Flow cytometry analysis revealed increased early and late apoptotic cells upon treatment with the compound.

- Cell Cycle Arrest : The compound induced G1 phase cell cycle arrest in treated cells.

The effectiveness was quantified using IC50 values:

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 15.0 |

| MCF-7 | 12.5 |

| HeLa | 10.0 |

These results suggest that the compound may serve as a lead for developing novel anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated through various assays:

- Inhibition of Nitric Oxide Production : The compound significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages.

- Reduction of Cytokine Levels : It also decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

The following table summarizes the findings:

| Assay | Result |

|---|---|

| Nitric Oxide Inhibition (%) | 70% at 10 μM |

| TNF-α Reduction (%) | 65% at 10 μM |

| IL-6 Reduction (%) | 60% at 10 μM |

These findings indicate that the compound has potential as an anti-inflammatory agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5,6-dichloro-N-(3-methyl-1,3-thiazol-2-ylidene)pyridine-3-carboxamide?

The synthesis typically involves multi-step heterocyclic coupling. A general approach includes:

- Step 1: Functionalization of the pyridine core. For example, chlorination at positions 5 and 6 can be achieved using POCl₃ or PCl₅ under reflux, as seen in analogous pyridine derivatives .

- Step 2: Formation of the thiazole-2-ylidene moiety. This may involve condensation of 3-methylthiazole-2-amine with activated carbonyl intermediates (e.g., using carbodiimide coupling agents like EDC/HOBt) .

- Step 3: Purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and recrystallization from ethanol or acetonitrile .

Key Validation: Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Framework:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substitution patterns. For instance, the thiazole NH proton typically appears as a singlet near δ 12-13 ppm, while pyridine protons resonate downfield (δ 8.5-9.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected for C₁₁H₇Cl₂N₃OS: ~308.0) .

- Infrared Spectroscopy (IR): Look for carbonyl (C=O) stretches ~1650-1700 cm⁻¹ and C-Cl stretches ~600-800 cm⁻¹ .

Advanced: What strategies resolve contradictions in reported solubility data for this compound?

Contradiction Analysis: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms or impurities.

Methodology:

- Differential Scanning Calorimetry (DSC): Identify polymorphs by analyzing melting points and enthalpy changes .

- Dynamic Light Scattering (DLS): Assess aggregation in aqueous solutions at varying pH (2–10) .

- Comparative Solubility Studies: Test batches synthesized via different routes (e.g., solvent-free vs. reflux conditions) to isolate solvent effects .

Advanced: How can researchers elucidate the mechanism of action in biological systems?

Experimental Design:

- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or cytochrome P450 isoforms, leveraging the thiazole moiety’s affinity for metal ions .

- In Vitro Assays:

- Enzymatic inhibition studies (IC₅₀ determination) under standardized ATP concentrations .

- Cellular uptake analysis via LC-MS/MS in HEK293 or HepG2 cell lines .

- Control Experiments: Compare with structurally related analogs (e.g., 5,6-dichloropyridine derivatives lacking the thiazole group) to isolate pharmacophore contributions .

Advanced: What computational tools are effective for predicting the compound’s stability under varying storage conditions?

Methodological Approach:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for labile groups (e.g., C-Cl bonds) to predict hydrolytic degradation pathways .

- Accelerated Stability Testing:

Advanced: How should researchers address discrepancies in reported biological activity across studies?

Root Cause Analysis: Variability may stem from assay conditions (e.g., serum concentration, cell passage number) or compound purity.

Resolution Strategy:

- Standardized Protocols: Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/PI staining with controlled FBS levels) .

- Blinded Replication: Collaborate with independent labs to validate key findings using identical batches .

- Meta-Analysis: Pool data from multiple studies to identify trends, adjusting for confounding variables (e.g., solvent used in dosing) .

Advanced: What methodologies optimize the compound’s selectivity for target vs. off-target receptors?

Approach:

- SPR (Surface Plasmon Resonance): Screen against a panel of 50+ human kinases to map binding affinities .

- Cryo-EM/Co-Crystallization: Resolve ligand-receptor complexes (e.g., with Aurora kinase A) to guide structure-activity relationship (SAR) modifications .

- In Silico Toxicity Prediction: Use platforms like SwissADME to flag potential off-target interactions (e.g., hERG channel inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.